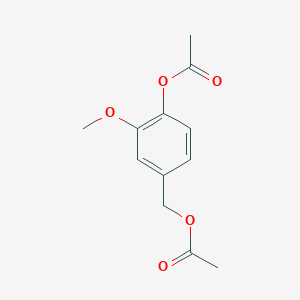

Vanillyl alcohol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanillyl alcohol diacetate is a phenyl acetate that is the diacetate obtained from the formal condensation of the two hydroxy groups of vanillyl alcohol with two molecules of acetic acid. It is a monomethoxybenzene and a member of phenyl acetates. It derives from a vanillyl alcohol.

Scientific Research Applications

1. Biosynthesis in Escherichia coli

Vanillyl alcohol, a flavoring agent in foods and beverages, can be produced through an artificial biosynthetic pathway in Escherichia coli. This pathway, which extends from 4-hydroxybenzoic acid, involves three heterologous enzymes and demonstrates enzyme promiscuity in the production of high-value methylated aromatic compounds (Chen et al., 2017).

2. Bio-based Epoxy Resins

Vanillyl alcohol is a potential platform chemical for renewable epoxy thermosets. A study synthesized bio-based bisphenolic analogue and diglycidyl ethers from vanillyl alcohol, exploring the impact of methoxy and methylene moieties on polymer properties (Hernandez et al., 2016).

3. Neuroprotective Effects

Vanillyl alcohol exhibits neuroprotective effects against oxidative stress and apoptosis in dopaminergic cells, suggesting potential therapeutic applications in treating neurodegenerative diseases like Parkinson's disease (Kim et al., 2011).

4. Anti-Angiogenic and Anti-Inflammatory Activities

This compound has demonstrated significant anti-angiogenic, anti-inflammatory, and anti-nociceptive activities, underlying its pharmacological efficacy in several folkloric medicines (Jung et al., 2008).

5. Enzymatic Reactions

The substrate specificity of vanillyl-alcohol oxidase from Penicillium simplicissimum was investigated, revealing insights into the conversion of vanillyl alcohol and other substrates (Fraaije et al., 1995).

6. Thermophysical and Thermochemical Studies

Energetic and structural studies of vanillyl alcohol based on experimental and computational methods have been conducted, providing valuable data for process design in biorefinery applications (Freitas et al., 2016).

7. Anticonvulsive and Antioxidant Activities

Vanillyl alcohol has been shown to possess anticonvulsive properties and free radical scavenging activities, contributing to the therapeutic effects of certain traditional Chinese herbs (Hsieh et al., 2000).

8. Solubility and Thermodynamics in Solvents

Studies on the solubility of vanillyl alcohol in various solvents and its thermodynamic properties provide crucial information for its application in different fields (Guo et al., 2017).

properties

Product Name |

Vanillyl alcohol diacetate |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(4-acetyloxy-3-methoxyphenyl)methyl acetate |

InChI |

InChI=1S/C12H14O5/c1-8(13)16-7-10-4-5-11(17-9(2)14)12(6-10)15-3/h4-6H,7H2,1-3H3 |

InChI Key |

ZOQJJSKHULYOOA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC(=O)C)OC |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC(=O)C)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

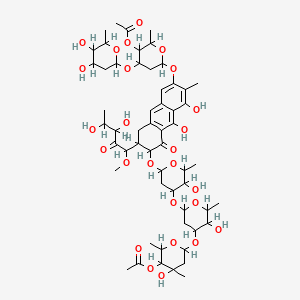

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)

![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)